molecular formula C19H27N3O2 B2377245 N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide CAS No. 1258771-02-6

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide

Cat. No. B2377245
CAS RN: 1258771-02-6
M. Wt: 329.444
InChI Key: SRGIMKGXHXRHKF-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide, also known as CTDP-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTDP-1 is a selective inhibitor of protein phosphatase 4 (PP4), an enzyme that plays a crucial role in cellular signaling pathways.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide selectively inhibits PP4 by binding to the catalytic subunit of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to a disruption in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide can induce cell death in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide has been shown to affect the phosphorylation status of several proteins involved in DNA damage repair and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide in lab experiments is its selectivity for PP4, which allows for specific inhibition of this enzyme without affecting other phosphatases. However, one limitation is that N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide may have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide. One area of interest is investigating the role of PP4 in neurological disorders, as studies have suggested that PP4 dysregulation may contribute to these conditions. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide could be used in combination with other anti-cancer agents to enhance their effectiveness. Finally, further studies are needed to investigate the off-target effects of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide and to develop more selective inhibitors of PP4.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with 1,2-dimethylpropan-1-one to form 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-pyrrolidineamine to form N-(tert-butoxycarbonyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide. Finally, the tert-butoxycarbonyl group is removed using trifluoroacetic acid to obtain N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide has been used in various scientific research applications, particularly in the study of cellular signaling pathways. PP4 is involved in many cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis. By inhibiting PP4, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide can be used to investigate the role of this enzyme in these processes.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)19(3,13-20)21-18(23)12-22-10-9-16(11-22)15-5-7-17(24-4)8-6-15/h5-8,14,16H,9-12H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGIMKGXHXRHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCC(C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide

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